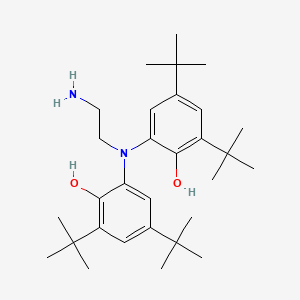

6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves a reaction with triethylamine in hexane for 8 hours, yielding a 71% product . Another method involves refluxing in acetonitrile at 20°C for 4 hours, yielding a 64% product .Molecular Structure Analysis

The molecular structure of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) has been studied in various contexts. For the monomeric Ti derivative, the metal was solved in a trigonal bipyramidal geometry. For the Zr and Hf derivatives, a symmetric dinuclear complex was formed where the ethoxide moiety of the AM-DBP2 ligand bridges to the other metal center, generating an octahedral geometry .Chemical Reactions Analysis

The chemical reactions involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) have been explored in the context of group 4 metal alkoxides. The product from each system led to a tetradentate AM-DBP2 ligand and retention of a parent alkoxide ligand .Applications De Recherche Scientifique

Coordination Chemistry and Metal Complex Synthesis

This compound is particularly significant in coordination chemistry due to its potential to act as a ligand for metal complexes. Its structure allows it to bind with metals, forming stable complexes that can be used for catalysis or material properties modification . For instance, it can be involved in synthesizing cadmium complexes, which have been studied for their crystal structures and potential applications in electronics and photonics .

Drug Discovery

In the realm of drug discovery, the compound’s ability to form stable complexes with various metals can be exploited to create new pharmaceuticals. Metal complexes of this compound could potentially exhibit therapeutic properties, such as antimicrobial, anti-inflammatory, or even anticancer activities .

Polymer Science

The compound’s structural features make it suitable for modifying the properties of polymers. It can be used to synthesize new polymer materials with enhanced stability, durability, or specific functionalities like conductivity or biocompatibility. Its role in polymer cross-linking could lead to the development of advanced materials for medical devices or sustainable plastics .

Material Engineering

In material engineering, this compound can contribute to the development of new materials with unique properties. For example, it can be used to engineer nanomaterials with specific optical or electronic characteristics, which are valuable for applications in solar cells, sensors, or other high-tech devices .

Catalysis

The compound’s metal complexes can serve as catalysts in various chemical reactions. They can be used to accelerate reactions in organic synthesis, such as the epoxidation of alkenes or the sulfoxidation of sulfides, making the processes more efficient and environmentally friendly.

Nanotechnology

Lastly, in nanotechnology, this compound can be utilized to generate nanomaterials with precise control over their size and shape. These nanomaterials can have applications ranging from drug delivery systems to electronic components, where the compound’s ability to form stable metal complexes is crucial .

Mécanisme D'action

The mechanism of action of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves coordination behavior with group 4 metal alkoxides. The tridentate alkoxide ligand 6,6’-((2-Hydroxyethyl)azanediyl)bis(methylene)bis(2,4-di-tert-butylphenol), also known as H3-AM-DBP2, was found to generate specific metal alkoxides in a 1:1 ratio .

Orientations Futures

The future directions of research involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) include exploring its impact on the morphology of nanoceramic materials generated from group 4 metal alkoxides . This could potentially lead to new applications in material engineering and other fields.

Propriétés

IUPAC Name |

2-[N-(2-aminoethyl)-3,5-ditert-butyl-2-hydroxyanilino]-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N2O2/c1-27(2,3)19-15-21(29(7,8)9)25(33)23(17-19)32(14-13-31)24-18-20(28(4,5)6)16-22(26(24)34)30(10,11)12/h15-18,33-34H,13-14,31H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXUAAZRJVGOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N(CCN)C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743241 | |

| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) | |

CAS RN |

96506-59-1 | |

| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)

![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)

![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)